molecular formula C23H28O8 B14336852 melledonal A CAS No. 103847-15-0

melledonal A

Cat. No.: B14336852
CAS No.: 103847-15-0
M. Wt: 432.5 g/mol
InChI Key: BYWJNFQCWYEWHX-KLMFUOAUSA-N
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Description

Melledonal A is a protoilludane-type sesquiterpene aryl ester isolated from Armillaria fungal species, particularly A. mellea and A. ostoyae. Structurally, it belongs to a class of natural products characterized by a tricyclic 5-6-4 protoilludane alcohol core esterified with orsellinic acid or its derivatives . This compound has demonstrated notable antimicrobial activity against Bacillus cereus and Bacillus subtilis in bioautographic assays, though it lacks significant cytotoxicity against human cancer cell lines . Its biosynthesis and ecological role in Armillaria species remain under investigation, but studies suggest it may contribute to fungal pathogenicity in forest ecosystems .

Properties

CAS No.

103847-15-0

Molecular Formula

C23H28O8

Molecular Weight

432.5 g/mol

IUPAC Name

[(2R,2aS,4aR,7R,7aS,7bR)-3-formyl-2a,4a,7-trihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C23H28O8/c1-11-5-13(25)6-14(26)16(11)19(28)31-15-8-21(4)17-18(27)20(2,3)10-22(17,29)7-12(9-24)23(15,21)30/h5-7,9,15,17-18,25-27,29-30H,8,10H2,1-4H3/t15-,17-,18-,21-,22+,23+/m1/s1

InChI Key

BYWJNFQCWYEWHX-KLMFUOAUSA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@]4([C@@H]3[C@H](C(C4)(C)C)O)O)C=O)O)C)O)O

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4(C3C(C(C4)(C)C)O)O)C=O)O)C)O)O

Origin of Product

United States

Preparation Methods

Melledonal A is typically isolated from the fungus Armillaria mellea. The synthetic route involves the esterification of protoilludanol alcohol with orsellinic acid . The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process.

Chemical Reactions Analysis

Melledonal A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Melledonal A has a wide range of scientific research applications. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, it is investigated for its antimicrobial and cytotoxic activities . In medicine, it shows promise as a potential therapeutic agent due to its bioactive properties. Industrial applications include its use as a natural product in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of melledonal A involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to enzymes and receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular functions such as signal transduction and gene expression .

Comparison with Similar Compounds

Cytotoxicity

  • Melledonal C : Weak activity against CCRF-CEM (IC₅₀: 49.6 µM) and HT-29 (IC₅₀: 85.6 µM) cells .
  • Armillaridin : Potent cytotoxicity against MCF-7, HeLa, K562, and Jurkat T cells (IC₅₀: <10 µM) .
  • This compound: No reported cytotoxicity .

Antimicrobial Activity

  • This compound : Active against B. cereus and B. subtilis (100 µg/disk) .
  • Melledonal C : Expands activity to E. coli (MIC: 1.0 µg) and C. albicans (MIC: 3.0 µg) .

Phytotoxicity

  • Melleolide D + Melledonal C (1:1) : Synergistically inhibits growth of P. balsamifera (2.2-fold biomass reduction) and P. sylvestris (28-fold survival decrease) at 0.5% concentration .
  • This compound: No direct phytotoxic effects reported.

Tabulated Comparison

Compound Molecular Formula Cytotoxicity (IC₅₀) Antimicrobial Targets Phytotoxicity
This compound Not specified Not observed B. cereus, B. subtilis None
Melledonal C C₂₄H₂₉ClO₈ CCRF-CEM: 49.6 µM B. cereus, E. coli, C. albicans Synergistic with melleolide D
Armillaridin Not specified MCF-7, HeLa: <10 µM None None
Melleolide D Not specified Not reported None Significant

Key Research Findings and Implications

Ecological Role : Melledonal C and melleolide D are critical in Armillaria pathogenicity, disrupting plant cell integrity and water retention .

Therapeutic Potential: While this compound lacks cytotoxicity, its antimicrobial properties suggest utility in combating Gram-positive infections.

Structural-Activity Relationship : Chlorination (melledonal C) enhances antimicrobial breadth, while hydroxylation (melleolide D) correlates with phytotoxicity .

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